3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine
Description
Chemical Significance of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives constitute a privileged structural motif in drug discovery due to their inherent bioisosteric properties and capacity for targeted molecular interactions. The 3-iodo-7-methoxy-2-methyl variant introduces three distinct functional groups that modulate electronic and steric properties:
- Iodo substituent : Enhances electrophilic character, enabling cross-coupling reactions for structural diversification.
- Methoxy group : Increases solubility through hydrogen bonding while directing regioselectivity in substitution reactions.
- Methyl group : Stabilizes the imidazo[1,2-a]pyridine core against metabolic degradation.
Table 1: Comparative Molecular Properties of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) |
|---|---|---|---|
| 3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine | C₈H₇IN₂O | 274.06 | 1.9 ± 0.1 |
| Zolpidem (reference structure) | C₁₉H₂₁N₃O | 307.39 | 1.2 ± 0.1 |
The iodine atom at position 3 creates a synthetic handle for Suzuki-Miyaura and Ullmann-type couplings, facilitating rapid library generation for structure-activity relationship studies. Crystallographic analyses reveal that the methoxy group induces planarity distortions of 12–15° in the heterocyclic system, enhancing binding pocket compatibility in enzymatic targets.
Role in Heterocyclic Chemistry
This compound exemplifies the strategic use of halogenated heterocycles as multipurpose synthons. Key applications include:
- Building block for kinase inhibitors : The iodine moiety enables precise installation of aromatic pharmacophores at position 3, critical for ATP-binding domain interactions.
- Template for antimicrobial agents : Structural analogs demonstrate submicromolar inhibition against Staphylococcus aureus through penicillin-binding protein modulation.
- Precursor to PET tracers : Iodine-124 labeled derivatives show promise in oncology imaging due to enhanced tumor permeability.
Recent advances in one-pot synthesis methodologies have improved yields from 42% to 78% by employing microwave-assisted Groebke–Blackburn–Bienaymé reactions. These protocols reduce reaction times from 24 hours to 90 minutes while maintaining regiochemical control.
Historical Context and Key Milestones
The compound’s research trajectory reflects broader trends in heterocyclic chemistry:
- 2016 : First multi-step synthesis reported using 2-amino-5-methylpyridine, establishing iodination protocols with N-iodosuccinimide.
- 2018 : Single-crystal XRD analysis revealed key packing interactions (C-I···π distances = 3.48 Å) influencing solid-state stability.
- 2021 : Mechanistic studies demonstrated iodine’s role in stabilizing transition states during palladium-catalyzed couplings.
- 2024 : Development of continuous flow systems enabled kilogram-scale production with 95% purity, addressing previous batch variability.
Table 2: Evolution of Synthetic Methodologies
Structural studies combining XRD and DFT calculations have mapped the compound’s electrostatic potential surfaces, identifying nucleophilic hotspots at N1 (MEP = −48.2 kcal/mol) and electrophilic regions near the iodine atom (MEP = +32.7 kcal/mol). These insights guide rational derivatization strategies for targeted biological activity.
Properties
Molecular Formula |
C9H9IN2O |
|---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
3-iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9IN2O/c1-6-9(10)12-4-3-7(13-2)5-8(12)11-6/h3-5H,1-2H3 |
InChI Key |
SAUIMCSJTPPQFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)OC)I |
Origin of Product |
United States |
Preparation Methods
Steps:
Formation of the Imidazopyridine Core :
- React 2-aminopyridine with sodium methoxide or similar reagents under controlled conditions to form the imidazo[1,2-a]pyridine scaffold.
- This step often employs condensation reactions or multicomponent strategies.
-
- Subject the intermediate (e.g., 2-methylimidazo[1,2-a]pyridine) to halogenation using iodine in a solvent such as chloroform.
- The reaction substitutes hydrogen at the C-3 position with iodine, yielding 3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine.
Reaction Conditions:
- Solvent: Chloroform or similar halogenated solvents.
- Temperature: Ambient or slightly elevated temperatures to optimize yield.
- Catalyst: May involve base-mediated reactions or metal-free approaches depending on the protocol.
Metal-Free Direct Synthesis
Recent advancements have highlighted metal-free methodologies that are environmentally benign and efficient for synthesizing imidazo[1,2-a]pyridines.
Key Features:
Advantages:
- Avoidance of heavy metals reduces ecological impact.
- Mild reaction conditions enhance selectivity and reduce side-product formation.
Catalyst-Free Functionalization
Catalyst-free methods for C-3 functionalization of imidazo[1,2-a]pyridine derivatives have been developed to rapidly access new chemical space for drug discovery.
Procedure:
Experimental Data:
| Intermediate | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| Intermediate 3aab | 75% | 12 | 110 |
| Final Product | ~60% | Additional 12 | 110 |
Multicomponent Reactions
Multicomponent reactions (MCRs) are efficient strategies for synthesizing imidazo[1,2-a]pyridines due to their ability to combine multiple reactants in a single step.
Example:
Reacting 2-chloropyridine with thiophenols or sodium sulfinate under base-mediated conditions results in functionalized imidazopyridines. These protocols can be adapted for further iodination at specific positions like C-3.
Summary Table of Methods
| Method | Key Reagents | Conditions | Advantages |
|---|---|---|---|
| General Synthetic Route | Sodium methoxide, iodine | Chloroform, ambient temp | Simple and scalable |
| Metal-Free Direct Synthesis | Triflic anhydride, azirines | Mild conditions | Environmentally friendly |
| Catalyst-Free Functionalization | Boronic acids, glyoxylic acid | Microwave heating (110°C) | Rapid and efficient |
| Multicomponent Reactions | Thiophenols, sulfinate | Base-mediated | High atom economy |
Chemical Reactions Analysis
Types of Reactions
3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Pharmacological Properties
Imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities, including:
- Anticholinesterase Activity : Compounds in this class have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. For instance, derivatives with specific substitutions have shown significant inhibition of these enzymes, which is crucial in treating neurodegenerative diseases like Alzheimer's disease .
- Anticancer Potential : Research indicates that imidazo[1,2-a]pyridine derivatives may exhibit anticancer properties. They have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth by interfering with various signaling pathways .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of 3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine derivatives:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticholinesterase | Significant AChE/BChE inhibition | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Modulation of inflammatory markers |
Case Study: Alzheimer’s Disease Treatment
A study explored the efficacy of imidazo[1,2-a]pyridine derivatives in models of Alzheimer's disease. The findings demonstrated that these compounds could significantly reduce amyloid plaque formation and improve cognitive function in treated animals. The mechanism was linked to enhanced cholinergic transmission due to AChE inhibition .
Mechanism of Action
The mechanism of action of 3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The iodine and methoxy groups play a crucial role in modulating the compound’s biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and electronic effects. Below is a detailed comparison with key analogs:
Substituent Position and Electronic Effects
- 3-Iodo-2-methylimidazo[1,2-a]pyridine (): Lacking the 7-methoxy group, this compound exhibits reduced polarity compared to the target molecule.
- 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine () : The 7-methyl and 3-amine substituents contrast with the target compound’s 7-methoxy and 3-iodo groups. The electron-donating amine at position 3 enhances cytotoxicity (IC50 values ~11–13 µM in cancer cells) by promoting electrostatic interactions with cellular targets, whereas the 3-iodo group in the target compound may rely on steric and hydrophobic interactions .
- However, the iodine at position 3 is retained, suggesting similar reactivity profiles .
Structural Analogs and Commercial Availability
- 3-Iodo-6-methylimidazo[1,2-a]pyridine (CAS 1545535-05-4) : Positional isomer with methyl at position 6 instead of 7; reduced steric hindrance may alter target engagement .
- 7-Chloroimidazo[1,2-b]pyridazine (CAS 1383481-11-5) : Heterocyclic variation with pyridazine core; chlorine at position 7 may confer distinct electronic properties .
Biological Activity
3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C8H7IN2
Molecular Weight: 232.06 g/mol
CAS Number: 12339979
IUPAC Name: 3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine
The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. The presence of the iodine and methoxy groups at specific positions contributes to its pharmacological properties.
The biological activity of 3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine is primarily attributed to its interaction with various molecular targets within cells. Research indicates that this compound may exhibit:
- Antimicrobial Activity: Studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit bacterial and fungal growth by disrupting cellular processes.
- Anticancer Properties: The compound has been investigated for its ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Neuroprotective Effects: Preliminary studies suggest potential benefits in neurodegenerative conditions by influencing pathways related to oxidative stress and inflammation.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to optimize the biological activity of 3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine. Key findings include:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Iodine | 3 | Enhances antimicrobial activity |
| Methoxy | 7 | Improves solubility and bioavailability |
| Methyl | 2 | Modulates receptor binding affinity |
These modifications have been essential in developing analogs with improved efficacy and reduced toxicity.
Case Studies
-
Antimicrobial Activity:
A study reported that 3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . -
Anticancer Studies:
In vitro tests demonstrated that the compound induced apoptosis in human breast cancer cell lines (MCF-7), leading to a significant decrease in cell viability at concentrations as low as 10 µM . Further research is needed to elucidate the precise molecular pathways involved. -
Neuroprotection:
Animal models have shown that treatment with this compound resulted in reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
